molecular formula C30H57FeO6 B15177219 Decanoic acid, iron(3+) salt, basic CAS No. 97434-79-2

Decanoic acid, iron(3+) salt, basic

Cat. No.: B15177219
CAS No.: 97434-79-2
M. Wt: 569.6 g/mol
InChI Key: XUGHSWZPYHDAMD-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoic acid, iron(3+) salt, basic typically involves the reaction of decanoic acid with an iron(III) salt, such as iron(III) chloride. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction can be represented as follows:

3C₁₀H₂₀O₂+FeCl₃Fe(C₁₀H₁₉O₂)₃+3HCl3 \text{C₁₀H₂₀O₂} + \text{FeCl₃} \rightarrow \text{Fe(C₁₀H₁₉O₂)₃} + 3 \text{HCl} 3C₁₀H₂₀O₂+FeCl₃→Fe(C₁₀H₁₉O₂)₃+3HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified by recrystallization or filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Decanoic acid, iron(3+) salt, basic undergoes various types of chemical reactions, including:

    Oxidation: The iron(III) center can undergo redox reactions, where it is reduced to iron(II) while oxidizing other species.

    Substitution: The decanoate ligands can be replaced by other ligands in coordination chemistry reactions.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form decanoic acid and iron(III) hydroxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Ligands such as phosphines or amines can be used to replace the decanoate ligands.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

Scientific Research Applications

Decanoic acid, iron(3+) salt, basic has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which decanoic acid, iron(3+) salt, basic exerts its effects is primarily through its ability to coordinate with various substrates and catalyze reactions. The iron(III) center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. In biological systems, the compound can interact with cellular components, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Similar Compounds

    Iron(III) acetate: Another iron(III) coordination compound with acetate ligands.

    Iron(III) stearate: Similar to iron(III) decanoate but with longer fatty acid chains.

    Iron(III) oleate: Contains unsaturated fatty acid ligands.

Uniqueness

Decanoic acid, iron(3+) salt, basic is unique due to its medium-chain fatty acid ligands, which provide a balance between solubility and reactivity. This makes it particularly useful in applications where both properties are desired .

Properties

CAS No.

97434-79-2

Molecular Formula

C30H57FeO6

Molecular Weight

569.6 g/mol

IUPAC Name

decanoate;iron(3+)

InChI

InChI=1S/3C10H20O2.Fe/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3

InChI Key

XUGHSWZPYHDAMD-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Fe+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.